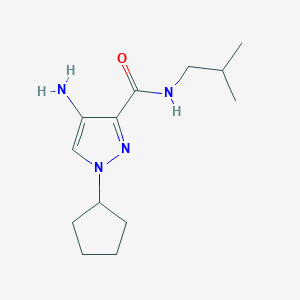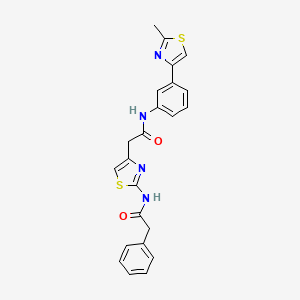
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C23H20N4O2S2 and its molecular weight is 448.56. The purity is usually 95%.
BenchChem offers high-quality N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Potential
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide derivatives have been studied for their anticancer properties. For instance, compounds synthesized with similar structural motifs have demonstrated selective cytotoxicity against human lung adenocarcinoma cells, showcasing significant anticancer activity without affecting non-cancerous cell lines to a great extent. These compounds were evaluated using various cancer cell lines, and some showed high selectivity, indicating their potential as targeted cancer therapies. The selective cytotoxicity and apoptosis induction in cancer cells underline their applicability in developing novel anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antibacterial and Antifungal Activities
Derivatives of N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide have shown promising antibacterial and antifungal activities. Research has demonstrated that introducing thiazole moieties into the amide scaffold can lead to compounds with significant antibacterial properties against various bacterial strains. Furthermore, these compounds have demonstrated the ability to disrupt bacterial cell membranes, indicating a mechanism of action that could be exploited in developing new antibacterial drugs. Additionally, some of these compounds have exhibited excellent nematicidal activity, further broadening their potential applications in managing infections and infestations (Lu, Zhou, Wang, & Jin, 2020).
Antimicrobial Properties
The synthesis of new thiazolidin-4-one derivatives, including similar structural frameworks, has highlighted their potential antimicrobial activity. These compounds have been tested against a range of bacterial and fungal species, showing considerable zones of inhibition. The versatility in antimicrobial efficacy underscores the utility of these compounds in designing new antimicrobial agents that could address the growing concern of antibiotic resistance (Baviskar, Khadabadi, & Deore, 2013).
Antioxidant Activity
The antioxidant properties of related compounds have also been explored, with some derivatives showing potential as antioxidant agents. Through a combination of molecular docking and in vitro studies, these compounds have been assessed for their ability to scavenge free radicals, suggesting their use in mitigating oxidative stress-related diseases. The detailed structural analysis and experimental validation of their antioxidant capacity indicate a promising avenue for developing new therapeutic agents focused on oxidative stress (Hossan, 2020).
特性
IUPAC Name |
N-[4-[2-[3-(2-methyl-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-15-24-20(14-30-15)17-8-5-9-18(11-17)25-22(29)12-19-13-31-23(26-19)27-21(28)10-16-6-3-2-4-7-16/h2-9,11,13-14H,10,12H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJHFDRDCJVUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(naphthalen-2-ylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2831898.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2831899.png)
![N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2831903.png)


![2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2831908.png)
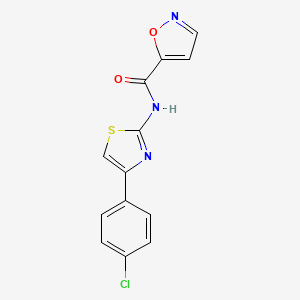
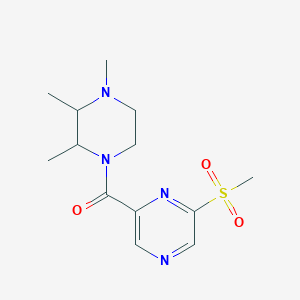
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2831914.png)
![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2831915.png)
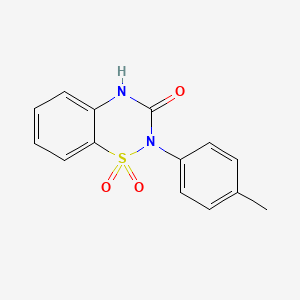
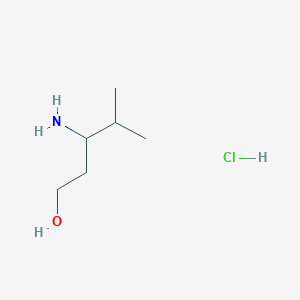
![N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}benzamide](/img/structure/B2831919.png)
